molecular formula C22H40O2 B14287096 3,3,18,18-Tetramethylcyclooctadecane-1,2-dione CAS No. 139176-07-1

3,3,18,18-Tetramethylcyclooctadecane-1,2-dione

Cat. No.: B14287096
CAS No.: 139176-07-1
M. Wt: 336.6 g/mol
InChI Key: AGJRLWIJQUQEDV-UHFFFAOYSA-N
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Description

3,3,18,18-Tetramethylcyclooctadecane-1,2-dione is a complex organic compound with a unique structure characterized by a cyclooctadecane ring substituted with four methyl groups and two ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,18,18-Tetramethylcyclooctadecane-1,2-dione typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor, followed by methylation and oxidation steps to introduce the methyl groups and ketone functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3,18,18-Tetramethylcyclooctadecane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can participate in substitution reactions, such as halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,3,18,18-Tetramethylcyclooctadecane-1,2-dione has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism by which 3,3,18,18-Tetramethylcyclooctadecane-1,2-dione exerts its effects involves interactions with specific molecular targets. The ketone groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methyl groups may affect the compound’s hydrophobicity and membrane permeability, impacting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctadecane-1,2-dione: Lacks the methyl substitutions, resulting in different chemical and physical properties.

    3,3,18,18-Tetramethylcyclooctadecane:

Uniqueness

3,3,18,18-Tetramethylcyclooctadecane-1,2-dione is unique due to the presence of both methyl groups and ketone functionalities, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

139176-07-1

Molecular Formula

C22H40O2

Molecular Weight

336.6 g/mol

IUPAC Name

3,3,18,18-tetramethylcyclooctadecane-1,2-dione

InChI

InChI=1S/C22H40O2/c1-21(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-22(3,4)20(24)19(21)23/h5-18H2,1-4H3

InChI Key

AGJRLWIJQUQEDV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCCCCCCCCCCC(C(=O)C1=O)(C)C)C

Origin of Product

United States

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